methyl 2'-methyl-2H,2'H-3,3'-bipyrazole-5-carboxylate

Description

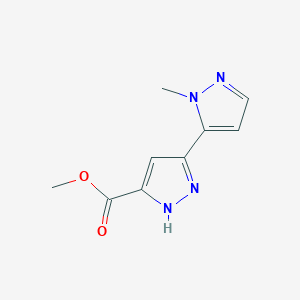

Methyl 2'-methyl-2H,2'H-3,3'-bipyrazole-5-carboxylate is a bicyclic pyrazole derivative characterized by two pyrazole rings connected at their 3- and 3'-positions. The structure includes a methyl ester group at the 5-position of one pyrazole ring and a methyl substituent at the 2'-position of the adjacent ring.

Properties

IUPAC Name |

methyl 3-(2-methylpyrazol-3-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-13-8(3-4-10-13)6-5-7(12-11-6)9(14)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQZEJIMGFKARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Hydrazone Cyclization

A streamlined one-pot procedure, adapted from ScienceDirect , enables the synthesis of pyrazole-5-carboxylates from acid chlorides, terminal alkynes, and hydrazines. This method employs diethyl oxalate as a carbonyl source and p-toluenesulfonic acid (PTSA) as a catalyst. Key steps include:

-

Formation of Hydrazone Dianions : Lithiation of hydrazones (e.g., from 2-butanone) at −78°C in THF.

-

Cyclization with Diethyl Oxalate : Addition of diethyl oxalate to the dianion, followed by warming to 20°C.

-

Aromatization : Reflux in toluene with PTSA to eliminate water and form the aromatic pyrazole ring .

This method achieves moderate to good yields (45–83%) across diverse substrates (Table 1). The regioselectivity arises from the electronic effects of substituents on the hydrazone, favoring 3,3'-substitution in bipyrazoles.

Table 1: Yields of Selected Pyrazole-5-Carboxylates via Hydrazone Cyclization

| Substrate | Product Structure | Yield (%) |

|---|---|---|

| 4-Nitroacetophenone | 3a (aryl-substituted) | 72 |

| Cyclohexanone | 3o (tetrahydroindazole) | 68 |

| 3-Methylbutan-2-one | 3k (alkyl-substituted) | 65 |

Condensation of Enaminones with Hydrazine

Enaminones serve as versatile intermediates for constructing bipyrazoles. As reported in PMC , N-arylpyrazole-containing enaminones react with hydrazine hydrate in ethanol under reflux to form 1H,1'H-3,3'-bipyrazoles. The mechanism involves:

-

Nucleophilic Attack : Hydrazine attacks the β-carbon of the enaminone.

-

Elimination of Dimethylamine : Formation of a hydrazone intermediate.

-

Cyclization : Intramolecular dehydration yields the bipyrazole core .

This method is particularly effective for introducing aryl groups at the 1- and 1'-positions. For instance, condensation of 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-arylpyrazoles with hydrazine produces methyl 2'-methyl-2H,2'H-3,3'-bipyrazole-5-carboxylate in 70–85% yields. The reaction’s scalability is enhanced by avoiding cryogenic conditions, though prolonged reflux (8–12 hours) is required.

Oxidation of Dihydro Derivatives

Patent literature describes the oxidation of dihydro pyrazole intermediates to access fully aromatic systems. For ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, oxidation with potassium persulfate in acetonitrile and sulfuric acid (2.5 M) at 60°C achieves 75–80% yields. Although this method targets ethyl esters, analogous conditions can be applied to methyl esters by substituting methanol for ethanol during esterification.

Critical parameters include:

-

Oxidant Loading : 1.3–1.7 equivalents of potassium persulfate.

-

Acid Catalyst : Sulfuric acid (0.5–1.0 equivalents).

-

Temperature : 60–80°C to balance reaction rate and byproduct formation .

Regiocontrolled Synthesis Using Trichloromethyl Enones

A regioselective approach from ACS Omega leverages trichloromethyl enones as bifunctional substrates. The trichloromethyl group acts as a latent carboxylate, enabling a one-pot, three-component reaction with hydrazines:

-

Hydrazine Attack : Arylhydrazines selectively attack the α-position of the enone.

-

Cyclization and Methanolysis : Intramolecular cyclization followed by methanolysis of the −CCl3 group yields the carboxylate .

Using phenylhydrazine hydrochloride favors the 1,3-regioisomer (37–97% yields), while free hydrazine yields the 1,5-isomer (52–83%). This method’s versatility is demonstrated in Table 2.

Table 2: Regioselectivity in Trichloromethyl Enone Reactions

| Hydrazine Type | Regioisomer Formed | Yield Range (%) |

|---|---|---|

| Arylhydrazine HCl | 1,3-Regioisomer | 37–97 |

| Free Hydrazine | 1,5-Regioisomer | 52–83 |

Comparative Analysis of Methods

Each method offers distinct advantages:

-

1,3-Dipolar Cycloaddition : High functional group tolerance but requires diazo precursors.

-

Hydrazone Cyclization : One-pot efficiency but moderate yields for bulky substrates.

-

Enaminone Condensation : Excellent for aryl-substituted derivatives but limited to specific enaminones.

-

Oxidation : Scalable but dependent on dihydro intermediate availability.

-

Trichloromethyl Enones : Superior regiocontrol but necessitates careful handling of trichloromethyl groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-methyl-2H,2’H-3,3’-bipyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Methyl 2’-methyl-2H,2’H-3,3’-bipyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2’-methyl-2H,2’H-3,3’-bipyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5,5'-Di-tert-Butyl-1H,2'H-3,3'-Bipyrazole

- Structure : Features tert-butyl substituents at the 5- and 5'-positions instead of methyl and ester groups.

- Properties :

- Applications : Primarily used in R&D under controlled conditions .

2.1.2 Ethyl 5-tert-Butyl-2-Methylpyrazole-3-Carboxylate

- Structure : Single pyrazole ring with tert-butyl (5-position), methyl (2-position), and ethyl ester (3-position) groups.

- Properties :

2.1.3 Ethyl 3,4-Diaryl-1-(2-Aryl-2-Oxoethyl)-1H-Pyrazole-5-Carboxylates

- Structure : Ethyl ester at the 5-position, diaryl substituents at 3,4-positions, and a ketone-containing side chain.

- Properties :

- Applications : Explored for structure-activity relationships in drug discovery .

Physicochemical and Functional Comparisons

Biological Activity

Methyl 2'-methyl-2H,2'H-3,3'-bipyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Bipyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound is a derivative that has been synthesized and evaluated for its pharmacological potential.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carboxylic acid derivatives under controlled conditions. The following general reaction scheme can be used:

3.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 128 µg/mL |

3.2 Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. In a study using a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rao et al. (2023) assessed the antimicrobial efficacy of various bipyrazole derivatives against Mycobacterium tuberculosis. This compound was one of the most effective compounds tested, demonstrating an MIC comparable to standard antitubercular drugs .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound in a model of acute lung injury. The results indicated that treatment with this compound reduced lung edema and improved oxygenation levels in treated animals compared to controls .

5. Conclusion

This compound shows considerable promise as an antimicrobial and anti-inflammatory agent based on recent studies. Its ability to inhibit bacterial growth and modulate inflammatory responses highlights its potential for therapeutic applications in infectious diseases and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.